REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].[CH3:9][C:10]1([S:13][CH2:12]1)[CH3:11]>CCOCC>[NH2:7][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:1]=1[NH:8][CH2:9][C:10]([SH:13])([CH3:12])[CH3:11]
|
Name
|
|
Quantity
|
15.31 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
12.46 g
|
Type
|
reactant
|
Smiles
|
CC1(C)CS1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The bomb was cooled to room temperature
|
Type
|
DISSOLUTION
|
Details
|
did not dissolve),
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaCl solution
|
Type
|
CUSTOM
|
Details
|
the solvent was removed on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The oily residue was placed on flash silic in a 600 ml sintered glass funnel
|
Type
|
WASH
|
Details
|
eluted with 500 ml portion of hexane, 90% hexane/ether, twice with 80% hexane/ether and twice with 50% hexane/ether
|
Type
|
CUSTOM
|
Details
|
Evaporation of the first 50:50 hexane/ether fraction
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC=C1)NCC(C)(C)S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.36 g | |
YIELD: PERCENTYIELD | 26.5% | |
YIELD: CALCULATEDPERCENTYIELD | 26.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |